2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine
Overview
Description
2,5-Dimethyl-1H-pyrrolo[3,2-b]pyridine is a nitrogen-containing heterocyclic compound It features a fused pyrrole and pyridine ring system, which is a common motif in many biologically active molecules
Mechanism of Action
Target of Action
Compounds with a similar pyrrolopyrazine scaffold have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . Specifically, 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) .
Mode of Action
Similar compounds have shown to inhibit fgfr signaling pathway, which plays an essential role in various types of tumors . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling .
Biochemical Pathways
Similar compounds have shown to affect the fgfr signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Result of Action
Similar compounds have shown to inhibit breast cancer cell proliferation and induce apoptosis . They also significantly inhibited the migration and invasion of cancer cells .
Preparation Methods
The synthesis of 2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 2,5-dimethylpyrrole, a cyclization reaction with a suitable pyridine derivative can be performed. The reaction conditions typically involve the use of a strong acid or base as a catalyst and may require elevated temperatures to facilitate the cyclization process .
Chemical Reactions Analysis
2,5-Dimethyl-1H-pyrrolo[3,2-b]pyridine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are introduced into the pyrrole or pyridine rings.
Scientific Research Applications
2,5-Dimethyl-1H-pyrrolo[3,2-b]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting various biological pathways.
Biological Studies: It is employed in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Comparison with Similar Compounds
2,5-Dimethyl-1H-pyrrolo[3,2-b]pyridine can be compared with other similar compounds such as:
1H-pyrrolo[2,3-b]pyridine: This compound also features a fused pyrrole and pyridine ring system but differs in the position of the nitrogen atom in the pyridine ring.
Pyrrolo[2,3-b]pyrazine: This compound contains a pyrazine ring instead of a pyridine ring and exhibits different biological activities, including antimicrobial and antiviral properties.
The uniqueness of this compound lies in its specific ring structure and the position of the methyl groups, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-3-4-8-9(10-6)5-7(2)11-8/h3-5,11H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSHNSWLHPCLHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)NC(=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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